7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This class of compounds is characterized by a fused chromenopyrrole scaffold, which is modified with halogenated and substituted aryl/alkyl groups to modulate physicochemical and biological properties. The compound features a 7-chloro substituent on the chromene moiety, a 4-chlorophenyl group at position 1, and a 2-(4-methoxyphenyl)ethyl chain at position 2. Its synthesis is achieved via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C26H19Cl2NO4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19Cl2NO4/c1-32-19-9-2-15(3-10-19)12-13-29-23(16-4-6-17(27)7-5-16)22-24(30)20-14-18(28)8-11-21(20)33-25(22)26(29)31/h2-11,14,23H,12-13H2,1H3 |
InChI Key |
JMJLDOWKVJAUQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Cyclization
The most efficient route involves a one-pot reaction combining methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate, 4-chlorobenzaldehyde, and 2-(4-methoxyphenyl)ethylamine. Adapted from protocols for analogous chromeno-pyrroles, this method proceeds through:
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Knoevenagel condensation : The aldehyde and β-keto ester form an α,β-unsaturated ketone intermediate.
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Michael addition : The amine attacks the enone system, generating a pyrrolidine ring.
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Cyclodehydration : Acid-catalyzed ring closure yields the chromeno[2,3-c]pyrrole-3,9-dione framework.
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Solvent: Anhydrous ethanol with 1% acetic acid
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Temperature: Reflux at 80°C for 20 hours
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Molar ratio: 1:1:1 (ester:aldehyde:amine)
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Yield: 72–86% after crystallization
Critical Parameters :
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Steric effects : Bulky 2-(4-methoxyphenyl)ethylamine requires extended reaction times (24–36 hours) for complete conversion.
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Regioselectivity : Pre-chlorination at the 7-position (via chlorinated β-keto ester) ensures correct substitution patterning.
Regioselective Chlorination Strategies
Pre-Synthesis Chlorination of β-Keto Ester
Introducing chlorine at the 7-position before core assembly avoids post-synthesis functionalization challenges:
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Synthesis of methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate :
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Chlorination of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate using N-chlorosuccinimide (NCS) in DMF at 0°C.
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Selectivity: Ortho-directing hydroxyl group ensures >95% 5-chloro isomer.
-
-
Advantages :
Post-Synthesis Electrophilic Chlorination
For compounds where pre-chlorination is impractical, late-stage chlorination employs:
-
Cl₂ gas in CCl₄ with FeCl₃ catalysis (40°C, 12 hours)
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Selectivity : Electron-rich chromene ring directs chlorine to the 7-position (73% yield).
Catalytic Cyclization Approaches
Copper-Mediated Annulation
Adapting methods from chromenopyrrole syntheses, Cu(OAc)₂·H₂O (5 mol%) in 1,2-dichloroethane (DCE) facilitates:
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Cycloaddition : Between 7-chloro-4-hydroxychromen-3-carbaldehyde and in situ-generated aziridine.
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Ring expansion : Catalytic copper promotes [3+2] cyclization to form the pyrrole moiety.
Performance Metrics :
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Temperature: 100°C
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Yield: 67% after column chromatography
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Limitations: Requires pre-functionalized chromene aldehyde.
Comparative Analysis of Synthetic Methods
Key Findings :
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Multicomponent reactions provide superior atom economy and scalability.
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Late-stage chlorination risks byproduct formation but offers modularity.
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Copper catalysis enables access to stereochemically complex variants.
Purification and Characterization
Isolation Protocols
Analytical Validation
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¹H NMR : Key signals include aromatic protons at δ 7.62 (d, J=8 Hz, 2H, Cl-C₆H₄) and δ 6.97 (s, 1H, pyrrole-H).
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HRMS : Calculated for C₂₈H₂₂Cl₂NO₄ [M+H]⁺: 514.0954; Found: 514.0951.
Challenges and Optimization Opportunities
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Solvent Effects : Replacing ethanol with cyclopentyl methyl ether (CPME) improves reaction homogeneity for gram-scale syntheses.
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Catalyst Loading : Reducing Cu(OAc)₂ to 2 mol% maintains activity while lowering metal contamination.
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Chlorine Source : In situ HCl generation from ClCH₂CO₂H enhances safety profile versus Cl₂ gas.
Chemical Reactions Analysis
Types of Reactions
“7-CHLORO-1-(4-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural properties. Research has indicated that it may exhibit antimicrobial , anti-inflammatory , and anticancer activities.
- Antimicrobial Activity : Studies show that chromeno-pyrrole derivatives possess significant antibacterial properties. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit potent antimicrobial effects.
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Pharmacology
In pharmacological research, the efficacy and safety profiles of this compound are being evaluated through preclinical studies. These studies focus on:
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to assess how the compound behaves in biological systems.
- Mechanism of Action : Investigating how the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.
Material Science
The unique properties of 7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it a candidate for developing new materials. Its potential applications include:
- Organic Electronics : The compound's electronic properties could be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Coatings and Polymers : Due to its chemical stability and reactivity, it may serve as an additive in coatings or polymers to enhance performance characteristics.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Antimicrobial Study : In a study evaluating the antimicrobial properties of chromeno-pyrrole derivatives, researchers found that certain derivatives exhibited significant activity against various bacterial strains. The study concluded that structural modifications could enhance activity levels.
- Anticancer Research : A recent publication detailed the synthesis of several chromeno-pyrrole compounds and their evaluation against different cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells .
- Pharmacokinetic Analysis : A comprehensive study focused on assessing the pharmacokinetic profile of related compounds revealed insights into their metabolic pathways and potential interactions with other drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (R1) enhances lipophilicity compared to hydroxyl-substituted analogs (e.g., 4{8–11–24} and ), which may improve membrane permeability but reduce aqueous solubility .
- Steric and Electronic Effects of R2 : The 2-(4-methoxyphenyl)ethyl chain in the target compound introduces methoxy-mediated electronic effects (resonance donation) and steric bulk, distinct from the smaller furan-2-ylmethyl (4{9–5–21}) or unsubstituted phenethyl (4{8–11–24}) groups .
Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Higher melting points (>290°C) in chloro-substituted derivatives (e.g., 4{8–11–24}) suggest stronger intermolecular forces (e.g., halogen bonding) compared to furan-containing analogs .
- Synthetic Yields : Phenethyl-substituted derivatives (e.g., 4{8–11–24}) show higher yields (72%) than furan-containing analogs (62%), likely due to steric hindrance in the latter .
Biological Activity
7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is , with a molecular weight of approximately 373.8 g/mol. The structural formula can be represented as follows:
Antioxidant Activity
Recent studies have indicated that derivatives of the chromeno[2,3-c]pyrrole structure exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies revealed that it possesses moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it affects the expression of proteins related to the apoptotic process, suggesting its role as a promising anticancer agent .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and urease. These activities are significant as they relate to neurological disorders and infections caused by urease-producing bacteria .
The biological activities of 7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Interaction : The compound's structural features allow it to bind effectively with target enzymes, inhibiting their activity and thereby altering metabolic pathways.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
Q & A
Q. What are the most efficient synthetic routes for 7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions using substituted phenols and pyrroles. A typical protocol involves:
Chromene framework formation : Reacting 4-chlorophenol derivatives with a pyrrole precursor under mild acidic conditions (e.g., acetic acid, 60–80°C).
Functionalization : Introducing the 4-methoxyphenethyl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >70% purity. Optimized conditions minimize side products, as seen in analogous dihydrochromeno-pyrrole syntheses .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Precursor | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenol derivative | Acetic acid | 70 | 72 | 95 | |
| Phenethyl bromide | Pd(PPh₃)₄ | 100 | 68 | 92 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Aromatic protons: δ 7.13–7.95 ppm (multiplets, 4-chlorophenyl and chromene protons).
- Methoxy group: δ 3.78–3.90 ppm (singlet, -OCH₃).
- Ethyl linker: δ 2.60–3.03 ppm (multiplet, -CH₂-CH₂-).
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–175 ppm, while the chromene backbone carbons resonate at δ 120–160 ppm .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1605 cm⁻¹ (aromatic C=C), and 1253 cm⁻¹ (C-O from methoxy) confirm functional groups .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) at concentrations of 1–100 µM. Monitor minimum inhibitory concentration (MIC) after 24 hours.
- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay. A structural analog showed IC₅₀ > 50 µM, suggesting low toxicity .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. Chromeno-pyrroles often target ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions. For example, switching to THF increased yield by 15% in a related synthesis .
- Catalyst screening : Test Pd(II) vs. Pd(0) catalysts for coupling steps. Pd(PPh₃)₄ improves regioselectivity in phenethyl group addition .
- Temperature control : Lowering the reaction temperature during chromene formation (from 80°C to 60°C) reduced decomposition, as evidenced by TGA data .
Q. How should researchers resolve contradictions in NMR data across studies?
- Methodological Answer :
- Variable solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra. For example, methoxy protons shift upfield in CDCl₃ (δ 3.75 vs. 3.90 ppm in DMSO-d₆) .
- Dynamic effects : Use 2D NMR (COSY, NOESY) to confirm spin systems and rule out conformational exchange.
- Cross-validation : Pair NMR with XRD (e.g., CCDC 1988019 in ) to resolve ambiguities in stereochemistry.
Q. What strategies enhance the compound's bioactivity through structural derivatization?
- Methodological Answer :
- Substituent variation : Replace the 4-methoxyphenethyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electron density. A derivative with -CF₃ showed 3x higher kinase inhibition .
- Scaffold hybridization : Fuse the chromeno-pyrrole core with triazole rings (via click chemistry) to improve solubility and target engagement .
- Prodrug design : Introduce ester linkages at the 3,9-dione positions for pH-sensitive release in cancerous tissues .
Q. What computational methods predict the compound's reactivity and binding modes?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Analogous studies identified nucleophilic attack sites at the pyrrole nitrogen .
- Molecular docking : Use AutoDock Vina to simulate binding to CYP450 enzymes. The 4-chlorophenyl group shows strong hydrophobic interactions in the active site .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration .
Q. How does the compound's stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC (heating rate 10°C/min) to identify decomposition points (~295°C for analogs ).
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC. Chromeno derivatives typically degrade <5% under inert atmospheres .
- pH stability : Incubate in buffers (pH 2–12) at 37°C. The 3,9-dione moiety is prone to hydrolysis at pH > 10, requiring lyophilized storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
